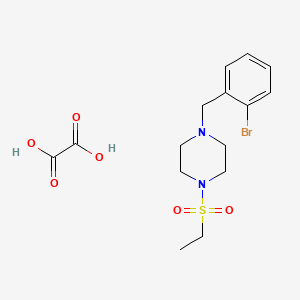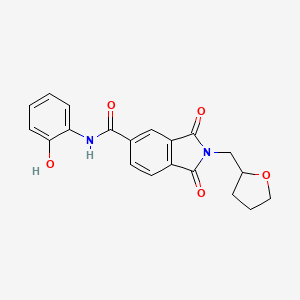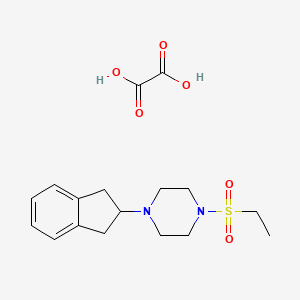
1-(2-bromobenzyl)-4-(ethylsulfonyl)piperazine oxalate
描述
1-(2-bromobenzyl)-4-(ethylsulfonyl)piperazine oxalate, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It has gained popularity in recent years due to its potential use in scientific research. BZP is a white crystalline powder that is odorless and has a bitter taste. It is soluble in water and ethanol, making it easy to use in laboratory experiments.
作用机制
1-(2-bromobenzyl)-4-(ethylsulfonyl)piperazine oxalate works by binding to serotonin receptors in the brain, specifically the 5-HT2A and 5-HT2C receptors. This leads to the release of serotonin, which can result in various physiological and biochemical effects. This compound has also been found to have an affinity for dopamine receptors, which may contribute to its stimulant effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been found to stimulate the release of dopamine and norepinephrine, which can lead to feelings of euphoria and increased energy. This compound has also been found to have an anorectic effect, leading to decreased appetite and weight loss.
实验室实验的优点和局限性
One advantage of using 1-(2-bromobenzyl)-4-(ethylsulfonyl)piperazine oxalate in laboratory experiments is its high purity and solubility in water and ethanol. This makes it easy to use in various research applications. However, one limitation of using this compound is its potential for abuse and addiction. Due to its stimulant effects, it may be difficult to control the use of this compound in laboratory settings.
未来方向
There are several future directions for the use of 1-(2-bromobenzyl)-4-(ethylsulfonyl)piperazine oxalate in scientific research. One potential area of study is its use in the treatment of neurological disorders such as Parkinson's disease and depression. This compound may also have potential as a tool for studying the serotonin and dopamine systems in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for abuse and addiction.
科学研究应用
1-(2-bromobenzyl)-4-(ethylsulfonyl)piperazine oxalate has been widely used in scientific research due to its potential as a serotonin receptor agonist. It has been found to stimulate the release of serotonin in the brain, which can lead to various physiological and biochemical effects. This compound has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and depression.
属性
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-ethylsulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2S.C2H2O4/c1-2-19(17,18)16-9-7-15(8-10-16)11-12-5-3-4-6-13(12)14;3-1(4)2(5)6/h3-6H,2,7-11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKSPDFMRUISCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[4-(benzylsulfonyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3946085.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3946094.png)
![3,4-bis{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B3946097.png)
![N-(4-{[4-(4-ethoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3946098.png)

![5-tert-butyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3946108.png)
![N-[4-(dimethylamino)benzyl]-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propyl]acetamide](/img/structure/B3946116.png)
![1-isopropyl-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3946119.png)


![methyl 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3946138.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B3946150.png)
![N-benzyl-5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3946156.png)
![1-[3-(3,6-dihydropyridin-1(2H)-yl)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3946169.png)